molecular formula C10H13NO2 B3090974 3-(Benzyloxy)propanamide CAS No. 121489-51-8

3-(Benzyloxy)propanamide

Cat. No.: B3090974
CAS No.: 121489-51-8
M. Wt: 179.22 g/mol
InChI Key: ZZYSERLRDHYEEU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propanamide is an organic compound with the molecular formula C10H13NO2. It is a significant research compound in various fields of science and industry due to its unique chemical structure and properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound can be synthesized through a radical condensation reaction where benzylic alcohols and acetamides are coupled

Molecular Mechanism

It is known that the compound is generated through a radical condensation reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 3-(Benzyloxy)propanamide are not documented in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(Benzyloxy)propanamide involves the radical condensation between benzylic alcohols and acetamides. This reaction is performed with potassium tert-butoxide as the only additive, which serves both as a base and a radical initiator . The radical anion of the benzylic alcohol couples with the enolate of the amide to form the new carbon-carbon bond, followed by elimination to the corresponding cinnamamide and olefin reduction to afford this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzylic position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Benzylic bromides.

Scientific Research Applications

3-(Benzyloxy)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)propanamide is unique due to its combination of a benzyloxy group and an amide functional group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenylmethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSERLRDHYEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)propanamide
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